

"developing an analytical method for Sodium methylesculetin acetate"

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Compound of Interest

Compound Name: Sodium methylesculetin acetate

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An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of **Sodium Methylesculetin Acetate**

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Sodium Methylesculetin Acetate**. As a compound with significant antioxidant and anti-inflammatory properties used in pharmaceutical and cosmetic formulations, a reliable and validated analytical method is crucial for quality control and stability testing.[1][2][3] The described method utilizes reversed-phase chromatography with UV detection, and has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6] This protocol provides a detailed framework for researchers and drug development professionals, covering method parameters, system suitability, and a complete validation protocol including specificity, linearity, accuracy, precision, and robustness.

Introduction and Scientific Background

Sodium methylesculetin acetate (CAS: 95873-69-1) is a coumarin derivative recognized for its therapeutic potential, including anti-inflammatory and antioxidant activities.[3] Its high aqueous solubility makes it a versatile ingredient in various formulations, from oral care products to potential pharmaceutical therapies.[7] To ensure the quality, efficacy, and safety of products containing this active pharmaceutical ingredient (API), a robust, accurate, and specific analytical method is essential.

The primary objective of this work was to develop and validate a stability-indicating HPLC method. A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[8][9] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradants.[10][11] The validation of this method is performed according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[6][12]

Physicochemical Properties of Sodium Methylesculetin Acetate

A thorough understanding of the analyte's properties is fundamental to method development.

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ NaO ₆	[13]
Molecular Weight	272.19 g/mol	[13]
Appearance	Light grey amorphous powder	[7]
Aqueous Solubility	>1x10 ⁶ mg/L (Highly Soluble)	[7]
UV Absorption Maxima	348 nm, 292 nm	[7]

The compound's high aqueous solubility simplifies the preparation of standards and samples. The distinct UV absorbance at 348 nm provides an excellent wavelength for selective detection, minimizing potential interference from other components.[7]

Principle of the Analytical Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. **Sodium methylesculetin acetate**, a moderately polar compound, is separated based on its partitioning between the mobile and stationary phases. The selection of a C18 column is based on its wide applicability and proven success in separating coumarin derivatives.[14][15][16] A mobile phase consisting of an organic modifier (methanol) and an aqueous component provides the necessary polarity to elute the analyte with a suitable

retention time and good peak shape. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.

Instrumentation, Materials, and Reagents

- Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Reference Standard: **Sodium Methylesculetin Acetate** (Purity \geq 98%).
- Reagents:
 - Methanol (HPLC Grade)
 - Water (HPLC Grade or Milli-Q)
 - Acetic Acid (Glacial, ACS Grade)
 - Hydrochloric Acid (HCl, ACS Grade)
 - Sodium Hydroxide (NaOH, ACS Grade)
 - Hydrogen Peroxide (H₂O₂, 30%, ACS Grade)

Experimental Protocols

Preparation of Solutions

- Mobile Phase: Prepare a mixture of Methanol and Water (70:30, v/v). Filter through a 0.45 μ m membrane filter and degas prior to use. Rationale: This composition is a common starting point for coumarin derivatives, providing a balance of elution strength and resolution. [\[14\]](#)[\[15\]](#)
- Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and optimal peak shape.

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh approximately 25 mg of **Sodium Methylesculetin Acetate** reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- **Working Standard Solutions:** Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired analytical range (e.g., 5-150 µg/mL).

HPLC Method Parameters

Parameter	Condition	Rationale
Column	C18 (250 mm x 4.6 mm, 5 µm)	Standard for coumarin analysis, providing good retention and resolution.[16]
Mobile Phase	Methanol:Water (70:30, v/v)	Provides optimal elution and peak symmetry for the analyte.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Injection Volume	10 µL	A typical volume to balance sensitivity and peak shape.
Column Temperature	30°C	Maintains stable retention times and improves reproducibility.
Detection Wavelength	348 nm	Corresponds to a UV absorption maximum, ensuring high sensitivity.[7]
Run Time	15 minutes	Sufficient to elute the analyte and any potential early or late-eluting impurities.

System Suitability Test (SST)

Before any analysis, the system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 50 µg/mL) five or six times.

SST Parameter	Acceptance Criteria	Purpose
Tailing Factor (T)	$T \leq 2.0$	Ensures peak symmetry.
Theoretical Plates (N)	$N \geq 2000$	Measures column efficiency.
% RSD of Peak Area	$\leq 2.0\%$	Demonstrates system precision. [17]

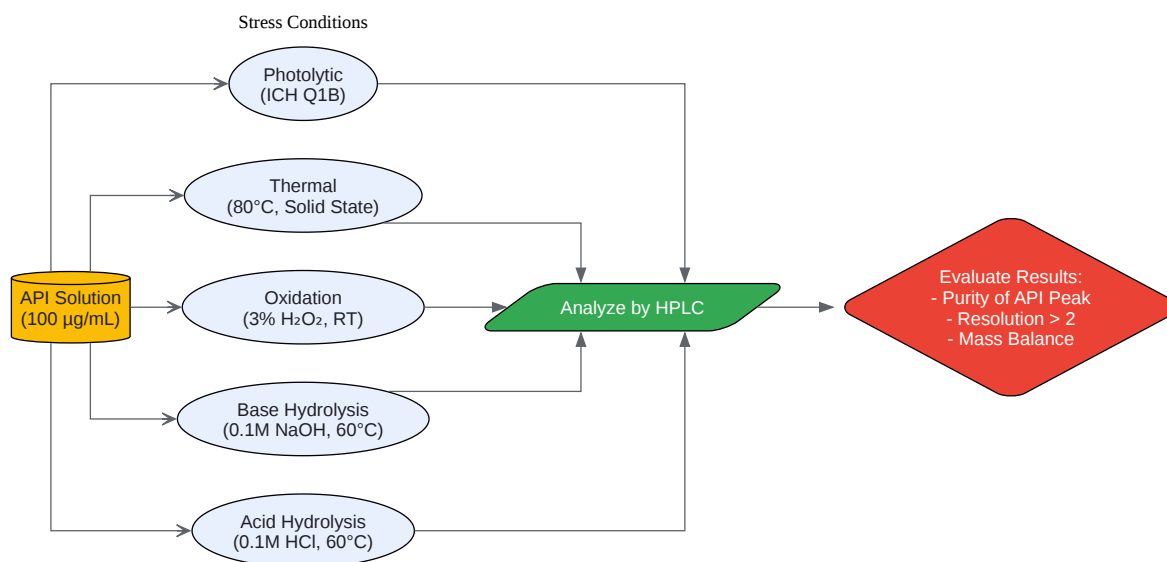
Method Validation Protocol (ICH Q2(R2))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[\[6\]](#)

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[\[17\]](#) This is demonstrated through forced degradation studies. The goal is to achieve 5-20% degradation of the API.[\[18\]](#)

- Workflow for Forced Degradation:



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Caption: Workflow for forced degradation studies.

- Protocol:
 - Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 4 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~50 µg/mL.

- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time (e.g., 2 hours). Cool, neutralize with 0.1 M HCl, and dilute.[10]
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours), then dilute.
- Thermal Degradation: Expose the solid API powder to 80°C in a hot air oven for 48 hours. Dissolve and dilute to the target concentration.
- Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- Acceptance Criteria: The method is specific if the principal peak is free from co-eluting peaks (as determined by a PDA detector) and the resolution between the principal peak and the closest eluting degradation product is > 2.0.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[17]

- Protocol: Prepare at least five concentrations across the proposed range (e.g., 5, 25, 50, 100, 150 µg/mL). Inject each concentration in triplicate.
- Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.
- Acceptance Criteria: Correlation coefficient (R^2) \geq 0.999.

Accuracy

Accuracy is the closeness of test results to the true value.[4] It is determined by recovery studies.

- Protocol: Spike a placebo mixture with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

- Analysis: Analyze the samples and calculate the percentage recovery.
- Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results. It is evaluated at two levels:

- Repeatability (Intra-day Precision):
 - Protocol: Analyze six replicate samples of the same standard solution (e.g., 100% level) on the same day, with the same analyst and equipment.
 - Acceptance Criteria: % RSD of the peak areas should be $\leq 2.0\%$.
- Intermediate Precision (Inter-day Ruggedness):
 - Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
 - Acceptance Criteria: % RSD over the two days should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
- LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy.^[4]
- Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
 - $LOD = 3.3 \times (\sigma / S)$
 - $LOQ = 10 \times (\sigma / S)$ (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
- Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration, which should yield acceptable accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

- Protocol: Introduce small changes to the method, such as:
 - Flow Rate (± 0.1 mL/min)
 - Mobile Phase Composition (e.g., Methanol $\pm 2\%$)
 - Column Temperature ($\pm 5^{\circ}\text{C}$)
- Analysis: Analyze a standard solution under each condition and evaluate the impact on system suitability parameters.
- Acceptance Criteria: System suitability parameters must remain within the established limits for all variations.

Overall Method Development and Validation Workflowdot

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